molecular formula C17H19BrN2S B4607970 N-(4-bromo-2-ethylphenyl)-N'-(2-phenylethyl)thiourea

N-(4-bromo-2-ethylphenyl)-N'-(2-phenylethyl)thiourea

Cat. No.: B4607970
M. Wt: 363.3 g/mol
InChI Key: ZLOALUTYQRNDPV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-ethylphenyl)-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C17H19BrN2S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.04523 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhanced Bioavailability and Anti-HIV Activity

A significant application of thiourea derivatives in scientific research involves improving the bioavailability of anti-HIV agents. N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, a compound related to the specified chemical structure, demonstrated a tenfold improvement in oral bioavailability with a novel formulation, significantly enhancing systemic exposure levels in mice. This advancement indicates the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, highlighting the broader implications for thiourea derivatives in enhancing drug delivery and efficacy (Uckun et al., 2007).

Application in Fluorescence Sensing

Thiourea derivatives have been explored for their utility in detecting substances, as demonstrated by a study on a novel fluorescence probe based on p-acid-Br for thiourea detection. This probe showed high specificity, excellent stability, and good reproducibility, making it a potential tool for detecting thiourea in various samples. The sensor's low detection limit and high sensitivity underscore the applicability of thiourea derivatives in analytical chemistry, particularly in environmental monitoring and food safety (Wang et al., 2016).

Large-scale Synthesis for Clinical Development

The large-scale synthesis of thiourea derivatives, such as N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, underlines their importance in the pharmaceutical industry. The reported methodology for producing this compound under Good Manufacturing Practice (GMP) conditions facilitates its clinical development. This compound's effectiveness against various strains of HIV, including drug-resistant variants, positions thiourea derivatives as promising candidates for new therapeutic agents (Dumez et al., 2007).

Crystal Structure Analysis for Drug Design

Crystal structure analysis of thiourea derivatives, such as N-p-bromophenyl-N′-phenylacetylthiourea, provides valuable insights into their molecular conformation, interactions, and properties. Such analyses are crucial for drug design, allowing researchers to understand the structural basis of a compound's biological activity and stability. The observed intermolecular hydrogen bonds and π–π stacking interactions in thiourea compounds contribute to their potential as drug candidates by influencing their conformation and molecular interactions (Xian et al., 2009).

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2S/c1-2-14-12-15(18)8-9-16(14)20-17(21)19-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOALUTYQRNDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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